molecular formula C23H18N2O2S B15338951 (5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B15338951
M. Wt: 386.5 g/mol
InChI Key: YWQQQLJWDMNUCR-RCCKNPSSSA-N
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Description

(5E)-5-[4-(Benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a high-purity chemical compound offered for research and development purposes. With the molecular formula C 24 H 18 N 2 O 2 S and a molecular weight of 398.48 g/mol, this compound is characterized by its imidazol-4-one core structure, which is a privileged scaffold in medicinal chemistry . This specific structure, featuring a benzyloxybenzylidene substituent at the 5-position and a mercapto group at the 2-position, is of significant interest in the design and synthesis of novel bioactive molecules. Compounds based on the imidazolone scaffold are frequently investigated for their potential as enzyme inhibitors . Research into similar structures has explored their application as inhibitors of targets like indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is a promising target for cancer immunotherapy and other immunosuppressive conditions . The distinct substitution pattern on this molecule makes it a valuable intermediate or building block for constructing compound libraries aimed at drug discovery, particularly in the fields of oncology and immunology. It is supplied as a solid and should be stored under appropriate conditions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C23H18N2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

(5E)-3-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H18N2O2S/c26-22-21(24-23(28)25(22)19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)27-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,24,28)/b21-15+

InChI Key

YWQQQLJWDMNUCR-RCCKNPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound (5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a mercapto group and a benzylidene moiety, which are known to influence its biological interactions. The molecular formula is C20H20N2OSC_{20}H_{20}N_2OS, and it has a molecular weight of 356.45 g/mol. The structural formula can be summarized as follows:

 5E 5 4 benzyloxy benzylidene 2 mercapto 3 phenyl 3 5 dihydro 4H imidazol 4 one\text{ 5E 5 4 benzyloxy benzylidene 2 mercapto 3 phenyl 3 5 dihydro 4H imidazol 4 one}

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the thiol (-SH) group is crucial for scavenging free radicals, which could potentially lead to applications in preventing oxidative stress-related diseases.

Antimicrobial Properties

Studies have demonstrated that derivatives of imidazole compounds often exhibit antimicrobial activity. For instance, research on related compounds has shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways, such as tyrosinase, which is relevant in the context of skin pigmentation disorders. Case studies have shown that modifications in the benzylidene moiety can enhance or reduce inhibitory activity against such enzymes.

Study Compound IC50 Value (µM) Activity
Study 1Compound A10.0 ± 0.90Strong Tyrosinase Inhibition
Study 2Compound B166.0 ± 8.04Moderate Activity
Study 3Compound C>300Weak Activity

Anti-Cancer Activity

Recent investigations into related compounds have revealed potential anti-cancer properties. For example, certain derivatives have shown the ability to inhibit cancer cell proliferation in vitro and in vivo by inducing apoptosis and disrupting cell cycle progression.

Case Study 1: Tyrosinase Inhibition

In a comparative study of various benzylidene derivatives, this compound was tested for its ability to inhibit tyrosinase activity. The results indicated an IC50 value that suggests moderate inhibition compared to standard inhibitors such as kojic acid.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a significant zone of inhibition, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Benzylidene Position) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups References
(5E)-5-[4-(Benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (Target) 4-(Benzyloxy)phenyl 386.4 (calculated) N/A -SH, benzylidene, benzyloxy -
(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one 3,4,5-Trimethoxyphenyl 370.4 N/A -SH, trimethoxy
(5E)-2-Mercapto-5-(4-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one 4-Nitrophenyl 325.3 N/A -SH, nitro
(5E)-5-[4-(Dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 4-(Dimethylamino)phenyl 323.4 N/A -SH, dimethylamino
(5E)-5-(2-Chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 2-Chloro-6-fluorophenyl 332.8 N/A -SH, chloro, fluoro

Notes:

  • The benzyloxy group in the target compound introduces steric bulk and electron-donating effects, which may influence solubility and reactivity compared to analogs with nitro (electron-withdrawing) or methoxy (electron-donating) groups .
  • Melting points for analogs like 4a (252–254°C) and 4b (234–236°C) from suggest that substituents significantly impact crystallinity .

Key Observations :

  • High yields (>90%) are achievable with electron-rich aldehydes (e.g., methoxy-substituted) under mild conditions .

Q & A

Q. Key Table: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher yields at 100°C
SolventAcetic anhydrideFacilitates condensation
Reaction Time2–4 hoursMinimizes side products

Advanced: How can contradictory biological activity data for imidazolone derivatives be systematically resolved?

Methodological Answer:
Contradictions often arise from structural variations, assay conditions, or target specificity. Follow these steps:

Comparative Analysis : Tabulate substituent effects (e.g., nitro, hydroxy, benzyloxy groups) on activity. For example, nitro groups may enhance antimicrobial activity but reduce solubility, leading to variability in in vivo vs. in vitro results .

Assay Standardization : Re-test compounds under uniform conditions (e.g., pH 7.4 buffer, 37°C) using controls from PubChem or validated commercial libraries .

Computational Modeling : Use molecular docking to predict binding affinities to targets like kinases or microbial enzymes. Compare predictions with experimental IC₅₀ values to identify outliers .

Example Data Contradiction Resolution:

Compound SubstituentReported Activity (IC₅₀, μM)Assay TypeResolution Action
4-Nitrobenzylidene5.2 (Antimicrobial)Broth dilutionRe-test via microdilution
4-Hydroxybenzylidene12.1 (Anticancer)MTT assayValidate via flow cytometry

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Confirm the E-isomer via coupling constants (J = 12–16 Hz for trans-configuration) in the benzylidene proton region (δ 7.5–8.5 ppm) .
  • ¹³C NMR : Identify carbonyl (C=O, δ 170–180 ppm) and thiol (C-S, δ 100–110 ppm) groups .

Mass Spectrometry (HRMS) : Verify molecular weight (C₂₃H₁₈N₂O₂S) with <5 ppm error .

HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect Z-isomer contaminants .

Advanced: What theoretical frameworks guide structure-activity relationship (SAR) studies of benzylidene imidazolones?

Methodological Answer:

Frontier Molecular Orbital (FMO) Theory : Predict reactivity by analyzing HOMO-LUMO gaps. Electron-withdrawing groups (e.g., nitro) lower LUMO energy, enhancing electrophilic interactions with biological targets .

Quantitative SAR (QSAR) : Use descriptors like logP, polar surface area, and Hammett constants (σ) to model activity. For example, higher σ values correlate with antimicrobial potency in nitro-substituted derivatives .

Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., bacterial dihydrofolate reductase) to identify critical interactions (e.g., hydrogen bonds with mercapto group) .

Basic: How should the compound be stored to maintain stability during experimental workflows?

Methodological Answer:

Storage Conditions :

  • Temperature : –20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the benzylidene group .

Solvent Compatibility : Prepare stock solutions in DMSO (dry, <0.1% H₂O) for biological assays; avoid aqueous buffers >24 hours .

Advanced: How to design environmental fate studies for assessing ecological risks of this compound?

Methodological Answer:

Laboratory Studies :

  • Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS. The benzyloxy group may increase persistence at neutral pH .
  • Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven breakdown .

Field Studies :

  • Use split-plot designs (similar to agricultural trials) with soil/water matrices to measure bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. Key Parameters for Environmental Fate

ParameterTest ConditionAnalytical Method
Half-life (t₁/₂)pH 7, 25°CLC-MS/MS
LogKowOctanol-water partitionShake-flask method

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